molecular formula C16H20N2O2 B12897296 N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-dimethylbenzamide CAS No. 82559-01-1

N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-dimethylbenzamide

Cat. No.: B12897296
CAS No.: 82559-01-1
M. Wt: 272.34 g/mol
InChI Key: PLNICJYZSCZHQS-UHFFFAOYSA-N
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Description

N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-dimethylbenzamide is a compound that belongs to the family of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the [3+2] cycloaddition reaction of aldehydes and N-hydroximidoyl chlorides in the presence of a base such as triethylamine . This reaction forms the isoxazole ring, which can then be further functionalized to introduce the tert-butyl and benzamide groups.

Industrial Production Methods

Industrial production of isoxazole derivatives often employs metal-catalyzed reactions, such as those using copper (I) or ruthenium (II) catalysts. there is a growing interest in developing metal-free synthetic routes due to the high costs, toxicity, and environmental impact associated with metal catalysts .

Chemical Reactions Analysis

Types of Reactions

N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the isoxazole ring or the benzamide moiety.

    Substitution: Various substituents can be introduced to the isoxazole ring or the benzamide group through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-dimethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-dimethylbenzamide involves its interaction with specific molecular targets. Isoxazole derivatives can inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. These interactions can disrupt key biological pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-dimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its tert-butyl group provides steric hindrance, affecting its binding affinity and selectivity for molecular targets .

Properties

CAS No.

82559-01-1

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

N-(3-tert-butyl-1,2-oxazol-5-yl)-2,6-dimethylbenzamide

InChI

InChI=1S/C16H20N2O2/c1-10-7-6-8-11(2)14(10)15(19)17-13-9-12(18-20-13)16(3,4)5/h6-9H,1-5H3,(H,17,19)

InChI Key

PLNICJYZSCZHQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)NC2=CC(=NO2)C(C)(C)C

Origin of Product

United States

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